molecular formula C10H13NO2 B155065 Methyl 2-amino-3-phenylpropanoate CAS No. 15028-44-1

Methyl 2-amino-3-phenylpropanoate

Cat. No.: B155065
CAS No.: 15028-44-1
M. Wt: 179.22 g/mol
InChI Key: VSDUZFOSJDMAFZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-phenylpropanoate is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylalanine, an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. Another method includes the reduction of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate using sodium borohydride in methanol at -40°C .

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, typically using continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Phenylpyruvic acid or benzaldehyde derivatives.

    Reduction: Phenylpropanol derivatives.

    Substitution: Halogenated phenylpropanoates.

Scientific Research Applications

Methyl 2-amino-3-phenylpropanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-phenylpropanoate involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing pathways such as the synthesis of neurotransmitters. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, altering their activity and function .

Comparison with Similar Compounds

    Phenylalanine: The parent amino acid from which methyl 2-amino-3-phenylpropanoate is derived.

    Methyl 2-amino-3-hydroxy-3-phenylpropanoate: A hydroxylated derivative with different reactivity and applications.

    Methyl 2-amino-3-(4-hydroxyphenyl)propanoate: A para-hydroxy derivative with distinct biological activity.

Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical properties compared to its parent amino acid. This ester group enhances its solubility in organic solvents and alters its reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDUZFOSJDMAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40903021
Record name NoName_3602
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15028-44-1, 21685-51-8
Record name DL-Phenylalanine, methyl ester
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Record name Methyl 3-phenyl-DL-alaninate
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Record name NSC522409
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Record name Methyl 3-phenyl-DL-alaninate
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Synthesis routes and methods

Procedure details

Example 17 was repeated except for using DL-phenylalanine methyl ester instead of L-phenylalanine methyl ester to obtain 756 mg of an addition compound of N-benzyloxycarbonyl-L-aspartyl L-phenylalanine methyl ester and D-phenyl alanine methyl ester (1:1) (melting point: 105° to 111° C.; yield: 62.3% based on N-benzyloxycarbonyl L-aspartic acid).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the compound (S)-(5-(benzyloxy)-1-octyl-4-oxo-1,4-dihydropyridin-2-yl)methyl 2-amino-3-phenylpropanoate (5e) interact with tyrosinase and what are the downstream effects of this interaction?

A: The research demonstrates that compound 5e acts as a potent inhibitor of mushroom tyrosinase. [] While the precise mechanism of action is not fully elucidated in the paper, the authors suggest that the compound exhibits mixed-type inhibition. This implies that 5e can bind to both the free enzyme and the enzyme-substrate complex, hindering tyrosinase's catalytic activity. [] Tyrosinase is a key enzyme involved in melanin biosynthesis, and inhibiting its activity can disrupt this process, leading to potential applications in areas like skin lightening cosmetics and food preservation.

Q2: What is the significance of the Structure-Activity Relationship (SAR) study conducted on these hydroxypyridinone-L-phenylalanine conjugates?

A: While the paper focuses on the synthesis and inhibitory activity of the specific compound 5e, it mentions that a range of hydroxypyridinone-L-phenylalanine conjugates were synthesized and tested. [] This suggests that a Structure-Activity Relationship (SAR) study was likely conducted. SAR studies are crucial in drug discovery as they help understand how different structural modifications to a lead compound influence its biological activity. By analyzing the activity profiles of various synthesized conjugates, researchers can identify key structural features responsible for potent tyrosinase inhibition, paving the way for the development of even more effective inhibitors in the future.

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